3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
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Overview
Description
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the bromination of quinoline derivatives. One common method includes the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which yields a light-orange crystalline perbromide precipitate . This precipitate is then heated to produce the desired compound. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other halogens or functional groups.
Common reagents used in these reactions include bromine, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular pathways, contributing to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Quinolone-3-carboxamides: These compounds have shown significant therapeutic potential, including anti-tubercular and anti-inflammatory properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin, a well-known antibiotic.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H6BrNO3 |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-5(9(7)13)2-1-3-6(8)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
IWBZQJXPTJYDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)Br |
Origin of Product |
United States |
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